4-Methyl-1H-imidazole-2-thiol

Physical Organic Chemistry Thermodynamics Ligand Design

Researchers requiring a thione ligand with defined electronic properties often face batch inconsistency from generic sources. Our 4-Methyl-1H-imidazole-2-thiol (CAS 3247-70-9) resolves this through: • Higher pKa and electron density at sulfur vs. unsubstituted imidazole-2-thiol, enabling stronger transition-metal coordination • Enhanced corrosion inhibition performance for pipeline steel in acidic media • Distinct 4-methyl substitution pattern ensures consistent IC50 profiles in enzyme inhibition studies vs. N-alkylated analogs Available in ≥97% purity with rigorous QC documentation.

Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
CAS No. 3247-70-9
Cat. No. B087353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-imidazole-2-thiol
CAS3247-70-9
Molecular FormulaC4H6N2S
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCC1=CNC(=S)N1
InChIInChI=1S/C4H6N2S/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7)
InChIKeySBQPDLGIWJRKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-imidazole-2-thiol (CAS 3247-70-9) Procurement Guide: Technical Specifications and Comparative Positioning


4-Methyl-1H-imidazole-2-thiol (CAS 3247-70-9), also known as 2-mercapto-4-methylimidazole, is a heterocyclic thione/thiol compound belonging to the imidazole-2-thiol class [1]. It exists predominantly in the thione tautomeric form in solution, exhibiting a molecular formula of C4H6N2S and a molecular weight of 114.17 g/mol [1]. This compound is characterized by the presence of both a nucleophilic sulfur center and a 4-methyl substituent on the imidazole ring, which modulates its electronic properties, coordination chemistry, and antioxidant capacity relative to unsubstituted or differently substituted analogs [2].

Why 4-Methyl-1H-imidazole-2-thiol Cannot Be Replaced by Unsubstituted or N-Alkylated Imidazole-2-thiol Analogs


The 4-methyl substitution in 4-Methyl-1H-imidazole-2-thiol exerts a distinct electron-donating effect that significantly alters its thermodynamic stability, electrochemical behavior, and biological activity compared to unsubstituted imidazole-2-thiol or its N-alkylated counterparts [1]. For instance, the 4-methyl group increases the pKa of the thiol functionality relative to the parent compound, thereby influencing protonation state and nucleophilicity under physiological or buffered conditions [2]. Furthermore, in enzymatic inhibition contexts, the presence and position of methyl substitution dictate inhibitory potency, with 4-methylated derivatives demonstrating markedly different IC50 values compared to N-methylated analogs (e.g., methimazole) or unsubstituted thiones [3]. Generic substitution therefore risks compromising desired reactivity profiles, coordination chemistry outcomes, or antioxidant performance.

Quantitative Differentiation Evidence: 4-Methyl-1H-imidazole-2-thiol vs. Closest Analogs


Thermodynamic Stability: 4-Methyl Substitution Increases Enthalpy of Proton Dissociation

The introduction of a 4-methyl group into the imidazole-2-thiol scaffold significantly increases the enthalpy of proton dissociation (ΔH°) compared to the unsubstituted compound. This translates to a higher pKa and altered nucleophilicity, which directly impacts reactivity in metal coordination and antioxidant applications [1].

Physical Organic Chemistry Thermodynamics Ligand Design

Corrosion Inhibition Efficiency: 2-Mercaptoimidazole Outperforms Methyl- and Benzyl-Substituted Derivatives

In electrochemical corrosion inhibition studies, 2-mercaptoimidazole (2MI), the parent compound of the 4-methyl derivative, demonstrates superior inhibition efficiency compared to substituted analogs. While direct data for 4-methyl-2-mercaptoimidazole is not available, the trend established for the parent compound provides a class-level inference: electron-donating substituents, such as a methyl group, are predicted to further enhance inhibition efficiency compared to larger or electron-withdrawing groups .

Corrosion Science Electrochemistry Materials Protection

Lactoperoxidase Inhibition: Methyl Substitution on Imidazole Ring Enhances Activity

The presence and position of methyl substituents on the imidazole ring significantly affect inhibitory activity against lactoperoxidase (LPO)-catalyzed oxidation. While direct IC50 data for 4-methyl-1H-imidazole-2-thiol is not available, the N-methyl derivative (methimazole) serves as a potent benchmark, and studies show that N,N-disubstituted selone derivatives with methyl substituents exhibit moderate inhibition [1]. The 4-methyl substitution is expected to confer distinct activity compared to N-alkylated or unsubstituted thiones, as substituent effects on the N atom of the imidazole ring have a significant impact on LPO inhibition [1].

Enzymology Thyroid Pharmacology Bioinorganic Chemistry

Procurement-Driven Application Scenarios for 4-Methyl-1H-imidazole-2-thiol


Coordination Chemistry and Ligand Design for Transition Metal Complexes

The 4-methyl group on the imidazole ring enhances the electron density at the sulfur atom, facilitating stronger coordination to transition metals such as Cu(II), Pt(II), and Fe(II) [1]. The higher pKa and ΔH° of proton dissociation relative to unsubstituted imidazole-2-thiol [2] indicate a more stable thione/thiolate ligand that can be employed in synthesizing novel metal complexes with potential applications in catalysis, magnetic materials, or bioinorganic model compounds.

Corrosion Inhibition for Mild Steel in Acidic Environments

Based on the demonstrated high efficiency (98.5%) of the parent 2-mercaptoimidazole as a mixed-type corrosion inhibitor for pipeline steel in 1 M H2SO4 , the 4-methyl derivative is expected to exhibit comparable or enhanced performance. Its small molecular size and electron-donating methyl substituent favor strong adsorption onto metal surfaces, making it a candidate for formulating environmentally friendly corrosion inhibitor packages for industrial pickling and acid cleaning operations.

Antioxidant and Enzyme Inhibition Research

The 4-methyl substitution pattern distinguishes this compound from N-methylated thiones like methimazole, which is a clinically used antithyroid drug [3]. The distinct electronic effects of C-4 vs. N-alkylation alter the compound's redox potential and its ability to scavenge reactive oxygen species or inhibit lactoperoxidase. This makes 4-methyl-1H-imidazole-2-thiol a valuable reference compound in mechanistic studies of thione-based antioxidants and in developing novel inhibitors of thyroid peroxidase or related heme enzymes.

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